4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl-
Description
4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system, where the pyrimidine ring incorporates a carbonyl group. The compound 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone features a methyl group at position 2 and a 2-mercaptophenyl substituent at position 2. The mercapto (-SH) group enhances reactivity, enabling metal coordination (e.g., with Zn²⁺ or Fe³⁺) and participation in redox or nucleophilic reactions . This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as demonstrated in studies on related quinazolinones .
Properties
CAS No. |
61741-77-3 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-methyl-3-(2-sulfanylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-16-12-7-3-2-6-11(12)15(18)17(10)13-8-4-5-9-14(13)19/h2-9,19H,1H3 |
InChI Key |
IMSMSNRJORPPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3S |
Origin of Product |
United States |
Preparation Methods
Benzoxazinone Intermediate Formation
The foundational approach involves converting anthranilic acid (1 ) into 2-methyl-4H-3,1-benzoxazin-4-one (7 ) through refluxing with acetic anhydride. This intermediate serves as a reactive electrophile for subsequent ring-opening with nucleophilic amines.
Reaction Conditions :
Ring-Opening with 2-Mercaptoaniline
The benzoxazinone (7 ) undergoes nucleophilic attack by 2-mercaptoaniline (8 ) to form the quinazolinone core. The thiol group in 8 necessitates protection (e.g., as a disulfide or acetylated derivative) to prevent undesired side reactions.
Optimized Protocol :
- Protection : 2-Mercaptoaniline is acetylated using acetic anhydride to yield S-acetyl-2-aminothiophenol.
- Cyclocondensation :
- Benzoxazinone (7) : 1.2 eq.
- S-Acetyl-2-aminothiophenol: 1.0 eq.
- Solvent : Ethanol (20 mL), reflux for 6–8 hours.
- Deprotection : Hydrolysis with 10% NaOH (5 mL) at 60°C for 1 hour.
- Yield : 68–72% after purification.
Spectroscopic Validation :
- IR : $$ \nu $$ 1675 cm$$^{-1}$$ (C=O), 2550 cm$$^{-1}$$ (S-H).
- $$^1$$H NMR (DMSO-$$d6$$) : $$ \delta $$ 2.45 (s, 3H, CH$$3$$), 7.25–8.10 (m, 8H, aromatic), 10.20 (s, 1H, SH).
Base-Promoted S$$_N$$Ar Reaction of o-Fluorobenzamides
One-Pot Annulation Strategy
A transition-metal-free method utilizes cesium carbonate (Cs$$2$$CO$$3$$) to promote the S$$_N$$Ar reaction between o-fluorobenzamides (1a ) and thioamide derivatives (2a ).
General Procedure :
- Reactants :
- o-Fluoro-N-methylbenzamide (1a ): 1.0 mmol.
- 2-Mercaptobenzamide (2a ): 2.5 mmol.
- Base : Cs$$2$$CO$$3$$ (2.5 mmol) in DMSO (4 mL).
- Conditions : 135°C, 24 hours in a sealed tube.
- Yield : 65–70%.
Mechanistic Pathway :
- S$$_N$$Ar Reaction : Fluorine displacement by the thioamide’s sulfur nucleophile.
- Intramolecular Cyclization : Base-mediated elimination of H$$_2$$O forms the quinazolinone ring.
Advantages :
Post-Synthetic Modification of 2-Chloromethylquinazolinones
Chloromethyl Intermediate Synthesis
ortho-Aminobenzoic acid (2 ) reacts with chloroacetonitrile in methanol under basic conditions to yield 2-chloromethyl-4(3H)-quinazolinone (3 ).
Typical Protocol :
Thiolation via Nucleophilic Substitution
The chloromethyl group in 3 is displaced by 2-mercaptophenol under basic conditions:
Reaction :
- 2-Chloromethylquinazolinone (3) : 1.0 mmol.
- 2-Mercaptophenol : 1.2 mmol, K$$2$$CO$$3$$ (2.0 mmol) in DMF.
- Temperature : 80°C, 4 hours.
- Yield : 60–65%.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency and Practicality of Methods
Key Observations :
- Cyclocondensation offers the highest yields but requires thiol protection.
- S$$_N$$Ar Annulation is catalyst-free but demands prolonged heating.
- Post-Synthetic Modification provides modularity but involves multi-step synthesis.
Mechanistic Challenges and Optimization
Thiol Reactivity Management
The nucleophilic thiol group in 2-mercaptoaniline necessitates protection (e.g., acetylation) to prevent:
Chemical Reactions Analysis
Types of Reactions
3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinazolinone derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The biological and chemical properties of quinazolinones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone with structurally analogous derivatives:
Key Findings
Reactivity : The mercapto group in 3-(2-mercaptophenyl)-2-methyl- distinguishes it from halogenated (e.g., chloro, fluoro) or alkoxy-substituted analogs. It participates in metal coordination (critical for enzyme inhibition) and oxidative dimerization, which may enhance stability or alter pharmacokinetics .
Biological Activity: Anti-inflammatory: Derivatives with electron-withdrawing groups (e.g., -Cl in methaqualone) show potent activity, but the -SH group in the target compound may offer unique binding to cyclooxygenase (COX) or lipoxygenase (LOX) enzymes . Antimicrobial: Thiol-containing quinazolinones exhibit enhanced activity against Gram-negative bacteria compared to methoxy or ethoxy derivatives, likely due to membrane disruption via thiol-disulfide exchange .
Synthetic Accessibility : The mercaptophenyl group requires specialized reagents (e.g., methyl isothiocyanate) for synthesis, whereas halogenated analogs are often prepared via Friedel-Crafts or Ullmann coupling .
Biological Activity
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is and features a quinazolinone core substituted with a mercapto group and a methyl group. The structural representation can be visualized as follows:
Synthesis
The synthesis of 4(3H)-quinazolinone derivatives typically involves reactions of anthranilic acid with isothiocyanates or other thiol-containing compounds. A notable method includes the reaction of anthranilic acid with phenylisothiocyanate in ethanol to produce 2-mercapto-3-phenyl-4(3H)-quinazolinone. Subsequent modifications can yield various derivatives with enhanced biological activity .
Antimicrobial Activity
Research indicates that quinazolinones exhibit significant antibacterial properties. For instance, studies have shown that derivatives of 4(3H)-quinazolinone demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance antimicrobial potency .
Table 1: Antibacterial Activity of Quinazolinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | S. aureus | 4 µg/mL |
Anticancer Activity
The anticancer potential of 4(3H)-quinazolinone derivatives has been extensively studied. For example, compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). One study reported that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | HepG2 | 7.09 | |
| Compound E | MCF-7 | 13.46 | |
| Compound F | HCT-116 | 25.00 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some quinazolinones have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells . Additionally, they may induce apoptosis through intrinsic and extrinsic pathways, enhancing their anticancer efficacy .
Study on Antimicrobial Efficacy
A recent study synthesized several quinazolinone derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. The results demonstrated that specific modifications to the quinazolinone structure significantly improved antibacterial potency, particularly against resistant strains like MRSA .
Study on Anticancer Properties
Another investigation focused on the synthesis of novel quinazolinone derivatives and their anticancer effects on various cell lines. The study highlighted that certain compounds not only inhibited cancer cell growth but also showed selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF for high polarity, acetic acid for acid catalysis).
- Catalytic additives (e.g., Na₂S₂O₅ to promote cyclization).
How can the structural integrity of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone be validated post-synthesis?
Basic Question
Characterization relies on multimodal analytical techniques:
- Spectroscopy :
- X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯O and C–H⋯N interactions) and dihedral angles between aromatic rings .
- Melting point analysis : Compare observed values (e.g., ~110°C for ethanol recrystallization) with literature .
What strategies optimize the yield of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone derivatives?
Advanced Question
Optimization involves reaction parameter tuning:
- Temperature : Elevated temperatures (150°C) enhance cyclization but may degrade heat-sensitive functional groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst selection : Sodium metabisulfite (Na₂S₂O₅) accelerates thiol-mediated condensation .
- Substituent effects : Electron-withdrawing groups on the phenyl ring can stabilize intermediates, improving yields by 15–20% .
Q. Example Protocol :
- Reflux equimolar 2-mercaptoquinoline-3-carbaldehyde and 2-aminobenzamide in DMF with Na₂S₂O₅ (150°C, 4 h), yielding 85–90% .
How do structural modifications influence the biological activity of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone?
Advanced Question
Structure-activity relationships (SARs) are guided by:
- Substituent position :
- 2-Methyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- 3-Mercaptophenyl group : Mediates antioxidant and anti-inflammatory activity via free radical scavenging .
- Biological assays :
Q. SAR Table (Analogous Derivatives) :
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 3-(4-Chlorophenyl) | COX-2 inhibition: 0.8 μM | |
| 3-(4-Methoxyphenyl) | Anticonvulsant: ED₅₀ 25 mg/kg | |
| 2-Styryl derivatives | Anticancer (HeLa): 12 μM |
How can contradictory toxicity data for 4(3H)-quinazolinone derivatives be resolved?
Advanced Question
Discrepancies in toxicity profiles (e.g., LD₅₀ >800 mg/kg in mice vs. in vitro cytotoxicity at μM levels ) require:
Q. Case Study :
- High LD₅₀ in mice may reflect low bioavailability, whereas in vitro models show direct cell membrane penetration.
What reaction mechanisms govern the synthesis of 3-(2-mercaptophenyl)-2-methyl-4(3H)-quinazolinone?
Advanced Question
Proposed mechanisms include:
- Radical-mediated cyclization : Initiated by Na₂S₂O₅, generating thiyl radicals that drive quinazolinone ring formation .
- Nucleophilic aromatic substitution : The 2-mercaptophenyl group attacks electrophilic carbon in intermediates .
- Kinetic vs. thermodynamic control : Higher temperatures (250°C) favor thermodynamically stable 4-quinazolinamines over 4(3H)-quinazolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
